molecular formula C12H15N3O B6461046 4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine CAS No. 2549041-87-2

4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine

Cat. No. B6461046
CAS RN: 2549041-87-2
M. Wt: 217.27 g/mol
InChI Key: JWOBMVAKKVXFJV-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine” is likely to be an organic compound consisting of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 4-position with a 4-methoxyphenyl group and a dimethylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of both aromatic compounds (due to the phenyl ring) and heterocyclic compounds (due to the pyrazole ring) .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and serotonin. This compound has also been used as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of the neurotransmitter dopamine. In addition, this compound has been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of the inflammatory mediators prostaglandins.

Mechanism of Action

4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine acts as an inhibitor of the enzymes acetylcholinesterase, monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase-2. It binds to the active site of these enzymes, preventing them from performing their normal functions. This inhibition leads to an increase in the levels of the neurotransmitters acetylcholine, dopamine, and serotonin, as well as an increase in the production of the inflammatory mediators prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the enzyme it is inhibiting. Inhibition of acetylcholinesterase leads to an increase in the levels of the neurotransmitter acetylcholine, which can lead to increased alertness, improved memory, and enhanced muscle contraction. Inhibition of monoamine oxidase leads to an increase in the levels of the neurotransmitters dopamine and serotonin, which can lead to improved mood, increased motivation, and improved cognitive function. Inhibition of tyrosine hydroxylase leads to an increase in the production of the neurotransmitter dopamine, which can lead to increased alertness, improved concentration, and enhanced motor skills. Inhibition of cyclooxygenase-2 leads to an increase in the production of the inflammatory mediators prostaglandins, which can lead to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine in lab experiments is its ability to selectively inhibit the enzymes acetylcholinesterase, monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase-2. This makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. However, there are some limitations to using this compound in lab experiments. It is not very stable, and it can degrade over time. In addition, it is not very soluble in water, so it must be dissolved in a polar organic solvent before it can be used.

Future Directions

The use of 4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine in scientific research is still in its infancy. Further research is needed to explore the full potential of this compound. Possible future directions for research include: investigating the effects of this compound on other enzymes and biochemical pathways; exploring the use of this compound in drug discovery and development; and studying the effects of this compound on other physiological processes, such as the immune system and metabolism. In addition, further research is needed to develop more stable and soluble derivatives of this compound for use in lab experiments.

Synthesis Methods

4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine can be synthesized using a two-step method. The first step involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of anhydrous potassium carbonate. This reaction yields 4-methoxy-N-ethyl-N-bromoacetamide. The second step involves the reaction of 4-methoxy-N-ethyl-N-bromoacetamide with hydrazine hydrate in the presence of a base, such as potassium hydroxide. This reaction yields this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid exposure and potential harm .

properties

IUPAC Name

4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15(2)12-11(8-13-14-12)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOBMVAKKVXFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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